molecular formula C6H12N2O2 B14783450 4-Aminopiperidine-2-carboxylic acid

4-Aminopiperidine-2-carboxylic acid

Cat. No.: B14783450
M. Wt: 144.17 g/mol
InChI Key: IUNRHKPPQLCTGF-UHFFFAOYSA-N
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Description

4-Aminopiperidine-2-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. It is a white or colorless solid that is soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobutyric acid with ammonia under high-pressure conditions, leading to the formation of the piperidine ring . Another method involves the reduction of 4-nitropiperidine-2-carboxylic acid using hydrogenation over a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-pressure systems allows for efficient and scalable production. Additionally, the use of green chemistry principles, such as electrosynthesis, is being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Aminopiperidine-2-carboxylic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, it may interact with neurotransmitter receptors, influencing signal transduction processes . The exact pathways and molecular targets are still under investigation, but its potential in therapeutic applications is promising .

Comparison with Similar Compounds

Uniqueness: 4-Aminopiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

4-aminopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)

InChI Key

IUNRHKPPQLCTGF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1N)C(=O)O

Origin of Product

United States

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